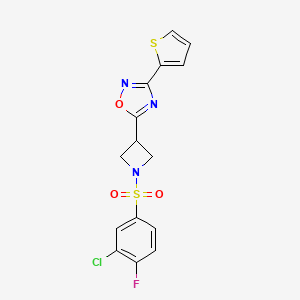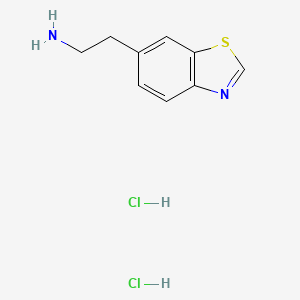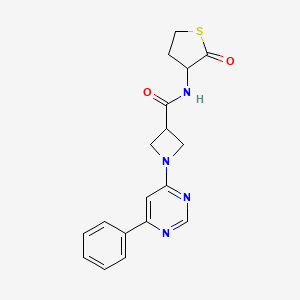
(S)-1-(4-Pyridyl)ethylamine
Descripción general
Descripción
Pyridinium salts, which are structurally similar to “(S)-1-(4-Pyridyl)ethylamine”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Molecular Structure Analysis
The molecular structure of pyridinium salts, including possibly “(S)-1-(4-Pyridyl)ethylamine”, has been studied using traditional spectroscopic methods .Chemical Reactions Analysis
Pyridinium salts have shown reactivity as pyridinium ionic liquids and pyridinium ylides . They have also been used in anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Aplicaciones Científicas De Investigación
Chiral Hybrid Perovskites
“(S)-1-(4-Pyridyl)ethylamine” can be used to create chiral hybrid perovskites, which combine the advantages of chiral materials and halide perovskites . These materials offer an ideal platform for the design of circularly polarized light (CPL) detectors . The pyro-phototronic effect, a special mechanism of the photoexcited pyroelectric signal, can significantly improve the performance of photodetectors .
Pyridinium Salts
Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . “(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of these salts, which have a wide range of applications, including as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
Materials Science
“(S)-1-(4-Pyridyl)ethylamine” can be used in materials science, particularly in the creation of new materials with unique properties . For example, it can be used in the synthesis of pyridinium salts, which have applications in various areas of materials science .
Biological Applications
“(S)-1-(4-Pyridyl)ethylamine” can be used in biological applications, particularly related to gene delivery . Pyridinium salts, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, have been used in gene delivery applications .
DiaCEST Contrast Agent
“(S)-1-(4-Pyridyl)ethylamine” can be used in the synthesis of tetrakis-(N-methyl-4-pyridinium)-porphyrin (TmPyP), a highly water-soluble porphyrin derivative . TmPyP is proposed as a diaCEST contrast agent that efficiently works in a wide range of pH across the physiological pH of 7.4 at 37 °C .
Optoelectronic Applications
The pyro-phototronic effect in chiral–polar perovskites, which can be synthesized using “(S)-1-(4-Pyridyl)ethylamine”, opens a new avenue for chiral materials in optoelectronic applications . This includes the design of circularly polarized light (CPL) detectors .
Direcciones Futuras
The future directions of research involving pyridinium salts could include further exploration of their applications in optoelectronic devices . The pyro-phototronic effect in chiral–polar perovskites, which are related to pyridinium salts, has been suggested as a new process for circularly polarized light (CPL) detection .
Propiedades
IUPAC Name |
(1S)-1-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Pyridyl)ethylamine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)
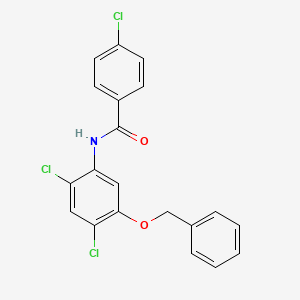

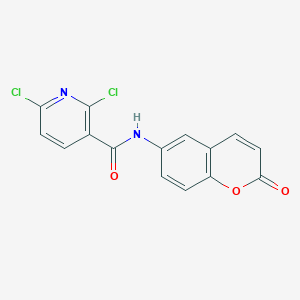
![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)
